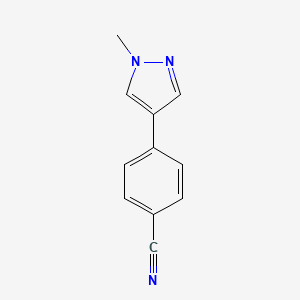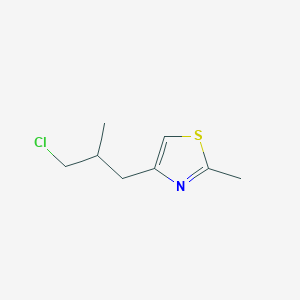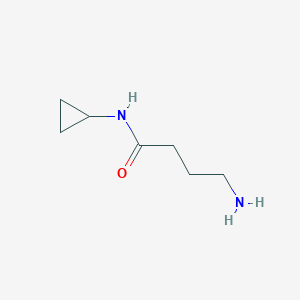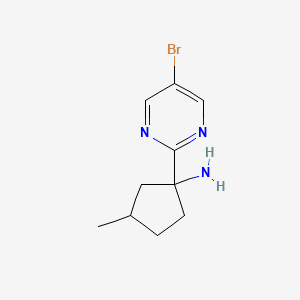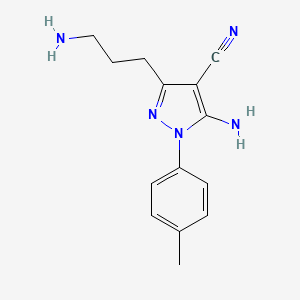
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an aminopropyl group, an imino group, a methylphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acrylonitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, solvent selection and purification techniques, such as recrystallization and chromatography, are crucial to obtaining high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl or imino groups, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A simpler analog with a basic pyrazole ring structure.
4-Methylphenylhydrazine: Shares the methylphenyl group but lacks the pyrazole ring.
Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.
Uniqueness
5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17N5 |
|---|---|
Peso molecular |
255.32 g/mol |
Nombre IUPAC |
5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H17N5/c1-10-4-6-11(7-5-10)19-14(17)12(9-16)13(18-19)3-2-8-15/h4-7H,2-3,8,15,17H2,1H3 |
Clave InChI |
HPRVIGAGNKYMLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


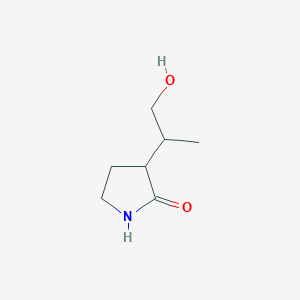
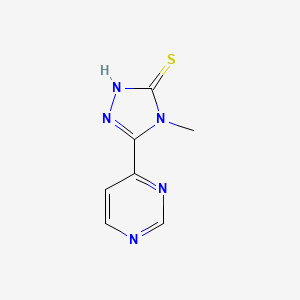
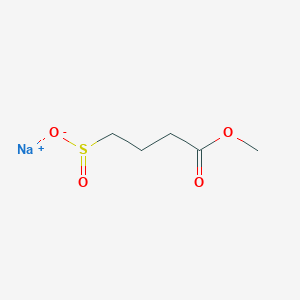
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
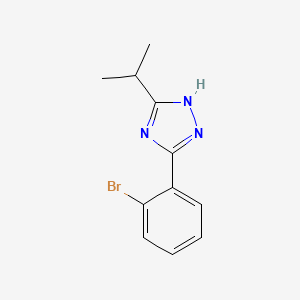
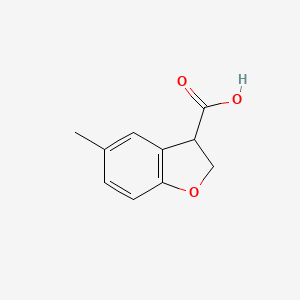
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
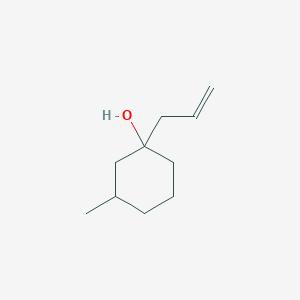
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

